
BI-9564
Overview
Description
BI-9564 is a highly potent and selective inhibitor of the bromodomain-containing protein 9 (BRD9). This compound binds with high affinity to BRD9 and with lower affinity to the closely related bromodomain-containing protein 7 (BRD7). This compound is an attractive tool for studying the biology of the BAF complex both in vitro and in vivo, as it has a good ADME-PK profile and high oral bioavailability .
Preparation Methods
The synthetic routes and reaction conditions for BI-9564 involve the preparation of an analog featuring a primary amine to enable direct conjugation to solid support via NHS-ester coupling . The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
BI-9564 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed reagents and conditions are not publicly available.
Reduction: The compound can be reduced, but specific reagents and conditions are proprietary.
Substitution: this compound can undergo substitution reactions, particularly involving its dimethylaminomethyl and methoxyphenyl groups.
Common reagents and conditions used in these reactions are not publicly disclosed. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Acute Myeloid Leukemia (AML)
One of the most promising applications of BI-9564 is in the treatment of AML. Research indicates that this compound exhibits potent anti-proliferative activity against various AML cell lines. In vitro studies have shown that treatment with this compound leads to selective growth inhibition with an effective concentration () . Furthermore, in vivo studies demonstrated that this compound significantly reduced tumor growth in a disseminated mouse model of AML when administered at a dosage of 180 mg/kg/day .
Mechanistic Studies
Studies utilizing CRISPR knockout and doxycycline-induced knockdown techniques have confirmed the essential role of BRD9 in maintaining AML cell viability and proliferation. The degradation of BRD9 has been shown to enhance the efficacy of chemotherapeutic agents, indicating that targeting this pathway can sensitize cancer cells to treatment .
Case Studies and Experimental Findings
Study | Findings | Methodology |
---|---|---|
Study on AML Cell Lines | Showed selective growth inhibition with | In vitro proliferation assays |
Mouse Model of AML | Significant reduction in tumor size with daily dosing | In vivo xenograft studies |
CRISPR KO Studies | Correlation between BRD9 knockout and decreased cell growth | Genetic manipulation techniques |
Selectivity Profile
This compound demonstrates a high degree of selectivity for BRD9 and BRD7 over other bromodomains (more than 48 others), kinases (324 tested), and G protein-coupled receptors (55 tested) . This selectivity is crucial for minimizing side effects in therapeutic applications.
Mechanism of Action
BI-9564 exerts its effects by binding with high affinity to the bromodomain of BRD9, inhibiting its function. The bromodomain is a protein domain that recognizes acetylated lysine residues on histone tails, playing a crucial role in chromatin remodeling and gene expression. By inhibiting BRD9, this compound disrupts the function of the SWI/SNF BAF complex, which is involved in chromatin remodeling .
Comparison with Similar Compounds
BI-9564 is compared with other similar compounds, such as:
I-BRD9: Another inhibitor of BRD9, but with different selectivity and potency profiles.
(+)-JQ1: A bromodomain inhibitor that targets BET family members, but not as selective for BRD9 as this compound.
PF-04979064: Another bromodomain inhibitor with different target specificity.
This compound is unique in its high selectivity and potency for BRD9, making it a valuable tool for studying the biology of the BAF complex and its role in diseases .
Biological Activity
BI-9564 is a selective inhibitor of bromodomain-containing proteins BRD9 and BRD7, developed as a chemical probe to study the biological functions of these proteins and their potential therapeutic applications, particularly in cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, selectivity profile, and relevant case studies.
- Chemical Name : 4-[4-[(Dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one
- CAS Number : 1883429-22-8
- Molecular Formula : C20H23N3O3
- Purity : ≥98%
This compound acts primarily by inhibiting the bromodomains of BRD9 and BRD7, which are involved in chromatin remodeling and transcriptional regulation. The binding affinity of this compound has been quantified using isothermal titration calorimetry (ITC):
Bromodomain | Binding Affinity (Kd) |
---|---|
BRD9 | 14 nM |
BRD7 | 239 nM |
This demonstrates that this compound has a significantly higher affinity for BRD9 compared to BRD7, indicating its potential for selective targeting in therapeutic applications .
Selectivity Profile
This compound exhibits remarkable selectivity against a wide array of other proteins:
- Bromodomains : Selective over 48 other bromodomains.
- Kinases : No significant inhibition observed against 324 kinases at concentrations below 5 µM.
- GPCRs : Selective over 55 G protein-coupled receptors.
The only notable off-target effect was observed against CECR2, with a selectivity factor of 18-fold .
In Vitro Studies
This compound has shown potent anti-proliferative effects on various acute myeloid leukemia (AML) cell lines. Notably, it demonstrated an effective concentration (EC50) of approximately 800 nM against EOL-1 AML cells. This suggests that this compound can significantly inhibit the growth of these cancer cells in vitro .
In Vivo Studies
In animal models, specifically a disseminated mouse model of AML, treatment with this compound at a dosage of 180 mg/kg/day resulted in reduced tumor growth. This finding underscores the compound's potential as a therapeutic agent in treating AML .
Case Studies
-
EOL-1 AML Cells :
- In Vitro EC50 : 800 nM
- In Vivo Dosage : 180 mg/kg/day
- Outcome : Significant reduction in tumor growth.
-
Mechanistic Insights :
- A study utilizing fluorescence recovery after photobleaching (FRAP) demonstrated that this compound effectively disrupts the binding of BRD7 and BRD9 to chromatin at concentrations as low as 0.1 µM for BRD9 and 1 µM for BRD7. This disruption is crucial for understanding how inhibiting these proteins can affect gene expression and cellular proliferation .
Properties
IUPAC Name |
4-[4-[(dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-22(2)11-13-8-19(26-5)15(9-18(13)25-4)17-12-23(3)20(24)16-10-21-7-6-14(16)17/h6-10,12H,11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFSUDWKXGMUKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=NC=C2)C3=C(C=C(C(=C3)OC)CN(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501128157 | |
Record name | 4-[4-[(Dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501128157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1883429-22-8 | |
Record name | 4-[4-[(Dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1883429-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-[(Dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501128157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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